molecular formula C15H13N3O2S B11516938 2-[(2-Nitrophenyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

2-[(2-Nitrophenyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B11516938
M. Wt: 299.3 g/mol
InChI Key: BSOCREKRSSBXNK-UHFFFAOYSA-N
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Description

2-[(2-Nitrophenyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and a nitrophenyl group, which contributes to its reactivity and potential biological activity.

Preparation Methods

The synthesis of 2-[(2-Nitrophenyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile typically involves a multi-step process. One common method includes the cyanoacetylation of amines, where the reaction of 2-cyano-N-(2-nitrophenyl)acetamide with 1,4-dithiane-2,5-diol in boiling ethanol containing a catalytic amount of triethylamine yields the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.

    Reduction: Catalytic reduction of the nitrophenyl group can yield amino derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the benzothiophene core. Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions.

Scientific Research Applications

2-[(2-Nitrophenyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[(2-Nitrophenyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The benzothiophene core may also play a role in binding to specific targets, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar compounds to 2-[(2-Nitrophenyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile include:

Properties

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

IUPAC Name

2-(2-nitroanilino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C15H13N3O2S/c16-9-11-10-5-1-4-8-14(10)21-15(11)17-12-6-2-3-7-13(12)18(19)20/h2-3,6-7,17H,1,4-5,8H2

InChI Key

BSOCREKRSSBXNK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC3=CC=CC=C3[N+](=O)[O-])C#N

Origin of Product

United States

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